N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal is a complex organic compound with significant applications in various fields, including pharmaceuticals and industrial chemistry. This compound is known for its unique chemical structure, which includes a chloroacetyl group attached to a 2,6-dimethylaniline moiety, further linked to an acetaldehyde diethylene acetal group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of anhydrous benzene. The reaction is carried out under controlled temperature conditions, usually below 30°C, to prevent any side reactions. The mixture is stirred for about an hour and then heated for an additional eight hours to ensure complete reaction. The product is then crystallized, filtered, and dried to obtain the final compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions to enhance yield and purity. The use of large-scale reactors and continuous monitoring of reaction parameters ensures efficient production. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and inhibition mechanisms.
Medicine: Investigated for its potential use in developing new drugs, particularly in the field of anti-inflammatory and analgesic medications.
Mechanism of Action
The mechanism of action of N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group is known to form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)chloroacetamide: Shares a similar chloroacetyl group but lacks the acetaldehyde diethylene acetal moiety.
2-Chloro-2’,6’-dimethylacetanilide: Another related compound with a similar core structure but different functional groups.
Uniqueness
N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetaldehyde diethylene acetal group enhances its solubility and stability, making it more versatile for various applications .
Properties
CAS No. |
54237-74-0 |
---|---|
Molecular Formula |
C14H18ClNO3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-(1,4-dioxan-2-yl)acetamide |
InChI |
InChI=1S/C14H18ClNO3/c1-10-4-3-5-11(2)14(10)16(12(17)8-15)13-9-18-6-7-19-13/h3-5,13H,6-9H2,1-2H3 |
InChI Key |
YIBYBPKHKCGEBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C2COCCO2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.